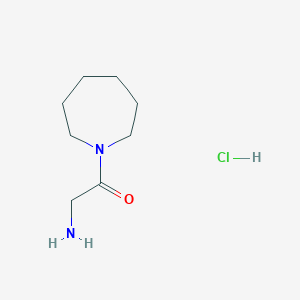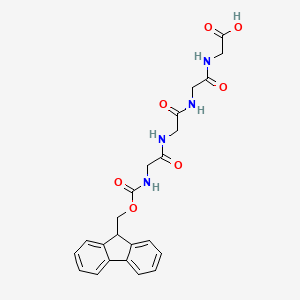
Fmoc-甘氨酰甘氨酰甘氨酰甘氨酸
描述
N-[(9H-Fluoren-9-yl)methoxy]carbonyl-glycylglycylglycylglycine, commonly known as Fmoc-Gly-Gly-Gly-Gly, is a peptide derivative used extensively in peptide synthesis. This compound is characterized by the presence of four glycine residues and an Fmoc (fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions .
科学研究应用
Fmoc-Gly-Gly-Gly-Gly has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of bioconjugates and antibody-drug conjugates (ADCs).
作用机制
Target of Action
The primary target of Fmoc-Gly-Gly-Gly-Gly is the amine group . The compound, also known as Fluorenylmethyloxycarbonyl protecting group (Fmoc) , is frequently used as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
Fmoc-Gly-Gly-Gly-Gly acts by protecting the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
Its cleavage from the synthesized peptide is rapid, with the fmoc group having an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) .
Result of Action
The result of Fmoc-Gly-Gly-Gly-Gly’s action is the successful synthesis of peptides with protected amine groups . This protection allows for the selective addition of other amino acids or compounds during peptide synthesis .
Action Environment
The action of Fmoc-Gly-Gly-Gly-Gly is influenced by the pH of the environment . As a base-labile group, it requires a basic environment for its removal . The choice of base, typically piperidine, can also influence the efficacy of the Fmoc group’s removal .
生化分析
Biochemical Properties
Fmoc-Gly-Gly-Gly-Gly plays a significant role in biochemical reactions, particularly in the construction of antibody-drug conjugates (ADCs) and bioconjugation processes. The compound acts as a lysosomally cleavable linker, facilitating the targeted delivery of therapeutic agents to specific cells. It interacts with various enzymes, proteins, and biomolecules, including lysosomal enzymes that cleave the Fmoc group, releasing the active drug . This interaction is crucial for the stability and efficacy of ADCs in targeted cancer therapy.
Cellular Effects
Fmoc-Gly-Gly-Gly-Gly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a cleavable linker in ADCs allows for the precise delivery of drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted approach can lead to changes in cell signaling pathways, resulting in apoptosis or cell cycle arrest in cancer cells. Additionally, Fmoc-Gly-Gly-Gly-Gly may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Fmoc-Gly-Gly-Gly-Gly involves its role as a cleavable linker in ADCs. Upon internalization by target cells, lysosomal enzymes cleave the Fmoc group, releasing the active drug . This process involves specific binding interactions with lysosomal enzymes, leading to the hydrolysis of the peptide bond and the subsequent release of the therapeutic agent. The released drug can then exert its effects by inhibiting or activating specific enzymes, altering gene expression, and inducing apoptosis in target cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Gly-Gly-Gly-Gly can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes . Studies have shown that Fmoc-Gly-Gly-Gly-Gly remains stable under physiological conditions, but its degradation can be accelerated in acidic environments, such as lysosomes. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the compound demonstrating sustained efficacy in targeted drug delivery over extended periods .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-Gly-Gly-Gly-Gly is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is introduced by reacting the amine group of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The synthesis proceeds through repeated cycles of deprotection and coupling, with piperidine commonly used to remove the Fmoc group .
Industrial Production Methods
Industrial production of Fmoc-Gly-Gly-Gly-Gly follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the efficiency of the synthesis .
化学反应分析
Types of Reactions
Fmoc-Gly-Gly-Gly-Gly undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Cleavage: Detachment of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major products formed from these reactions are peptides with the desired sequence and free amine groups after deprotection .
相似化合物的比较
Similar Compounds
Fmoc-Gly-Gly-OH: Contains two glycine residues and is used in similar applications.
Fmoc-Gly-OH: Contains a single glycine residue and is used in peptide synthesis.
Uniqueness
Fmoc-Gly-Gly-Gly-Gly is unique due to the presence of four glycine residues, which provides flexibility and reduces steric hindrance during peptide synthesis. This makes it particularly useful in the synthesis of long and complex peptides .
属性
IUPAC Name |
2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7/c28-19(24-10-20(29)26-12-22(31)32)9-25-21(30)11-27-23(33)34-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,28)(H,25,30)(H,26,29)(H,27,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXACLWNQEOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678761 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001202-16-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-Gly-Gly-Gly-Gly in the synthesis of Bivalirudin?
A1: Fmoc-Gly-Gly-Gly-Gly represents a tetrapeptide building block protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. In the synthesis of Bivalirudin, a potent anticoagulant peptide, this protected tetrapeptide plays a crucial role. [] The research abstract describes a novel solid-phase and liquid-phase combined method for synthesizing Bivalirudin. In this method, Fmoc-Gly-Gly-Gly-Gly is first reacted with a specific compound (referred to as "Formula V" in the abstract) to initiate the sequential addition of amino acids. This stepwise approach ultimately leads to the complete Bivalirudin peptide sequence. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


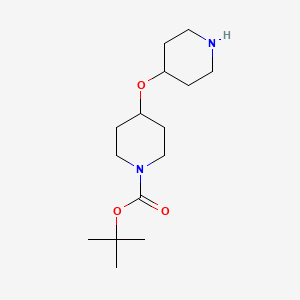
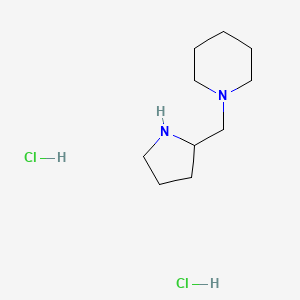
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)
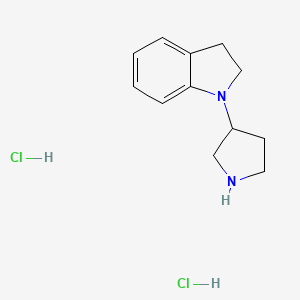
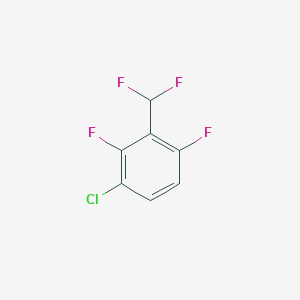
![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)
![2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392401.png)
![2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1392402.png)
![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)
